methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of scientific research. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom and a methyl group at specific positions, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach starts with (2S)-pyroglutamic acid, which undergoes a series of reactions including fluorination and esterification to yield the desired product . The reaction conditions often involve the use of specific catalysts and reagents to achieve high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the chiral centers play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyrrolidine derivatives and methyl-substituted pyrrolidines. Examples are (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate and (2S,4S)-4-methylpyrrolidine-2-carboxylate .
Uniqueness
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
CAS No. |
2227198-74-3 |
---|---|
Molecular Formula |
C7H12FNO2 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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